Methyl3-amino-3-(1,3-thiazol-5-yl)propanoatedihydrochloride
Description
Methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride is a synthetic organic compound characterized by a 1,3-thiazole core substituted with an amino-propanoate moiety and a methyl ester group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C7H12Cl2N2O2S |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c1-11-7(10)2-5(8)6-3-9-4-12-6;;/h3-5H,2,8H2,1H3;2*1H |
InChI Key |
PQWNJOPIYXXVJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CN=CS1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride typically involves the reaction of thiazole derivatives with appropriate amino and ester groups under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted thiazole compounds.
Scientific Research Applications
Methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Thiazole Moieties
Thiazole-containing compounds often exhibit bioactivity due to their ability to mimic heterocyclic motifs in natural systems. Below is a comparison with key analogues:
Key Observations :
- Bioactivity: The target compound shares structural similarities with kinase inhibitors like (4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl)(3-nitrophenyl)methanone, which binds to Cdk5 with high affinity . The amino-propanoate group in the target compound may similarly engage in polar interactions with enzyme active sites.
- Safety Profile : Unlike mercury-containing thiazoles (e.g., [2-acetamido-4-(acetyloxymercurio)-1,3-thiazol-5-yl] derivatives), the absence of heavy metals in the target compound reduces toxicity risks .
- Solubility : The dihydrochloride salt improves aqueous solubility compared to neutral thiazole derivatives (e.g., the hydrazine-carbothioamide analogue in ), which may enhance bioavailability .
Binding Affinity and Selectivity
Comparative binding studies highlight the role of substituents in target engagement:
- The nitro-phenyl group in (4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl)(3-nitrophenyl)methanone enhances π-π stacking interactions, contributing to its -7.3 kcal/mol binding affinity for Cdk5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
